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Compound of Interest

Compound Name: (Z)-2-Penten-1-ol

Cat. No.: B074994 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (Z)-2-Penten-1-ol,
tailored for researchers, scientists, and professionals in drug development. The document

presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data

in clearly structured tables, accompanied by detailed experimental protocols.

Spectroscopic Data
The following sections summarize the key spectroscopic data for (Z)-2-Penten-1-ol, providing

a detailed fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectrum Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.65 - 5.55 m 1H H-3

5.54 - 5.44 m 1H H-2

4.17 d 2H H-1

2.12 - 2.02 m 2H H-4

1.85 s (broad) 1H -OH

0.97 t 3H H-5

¹³C NMR Spectrum Data[1][2]

Chemical Shift (δ) ppm Assignment

133.5 C-3

128.8 C-2

58.4 C-1

20.7 C-4

14.2 C-5

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum for (Z)-2-Penten-1-ol was obtained via the gas phase.[3][4][5]

Key IR Absorption Bands[3][4][5]
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Wavenumber (cm⁻¹) Intensity Assignment

~3630 Strong, Broad O-H stretch (alcohol)

~3020 Medium =C-H stretch (alkene)

~2965, ~2875 Strong C-H stretch (alkane)

~1655 Medium C=C stretch (alkene)

~1010 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented here is from electron ionization (EI) mass spectrometry.[6]

Key Mass Spectrum Fragments[6]

m/z Relative Intensity (%) Possible Fragment

86 ~5 [M]⁺ (Molecular Ion)

57 100 [M - C₂H₅]⁺ or [C₄H₉]⁺

41 ~80 [C₃H₅]⁺

31 ~40 [CH₂OH]⁺

29 ~60 [C₂H₅]⁺

27 ~50 [C₂H₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Sample Preparation and Analysis
This protocol outlines the steps for preparing a liquid alcohol sample for NMR analysis.
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Sample Preparation: For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of

(Z)-2-Penten-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7]

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

[8][9]

Tube Insertion: Carefully place the NMR tube in a spinner turbine and adjust its depth using

a depth gauge to ensure it is positioned correctly within the NMR probe.

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is

then used to lock onto the deuterium signal of the solvent and to shim the magnetic field to

achieve homogeneity.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of

scans are typically acquired within a few minutes. For ¹³C NMR, a longer acquisition time

(20-60 minutes) may be necessary to achieve a good signal-to-noise ratio due to the low

natural abundance of the ¹³C isotope.[7]

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals. Chemical shifts are referenced to an internal standard,

typically tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This protocol describes the analysis of a liquid alcohol using ATR-FTIR.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[10] Record

a background spectrum of the clean, empty crystal. This will be subtracted from the sample

spectrum to remove any signals from the instrument and the surrounding atmosphere.

Sample Application: Place a single drop of (Z)-2-Penten-1-ol onto the center of the ATR

crystal, ensuring the crystal surface is completely covered.[10][11]

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio.[11][12] The data is collected over a standard mid-IR range (e.g.,

4000-400 cm⁻¹).
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Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Cleaning: After the measurement, clean the ATR crystal by wiping it with a soft cloth

dampened with a suitable solvent (e.g., isopropanol), and allow it to dry completely.

Gas Chromatography-Electron Ionization-Mass
Spectrometry (GC-EI-MS)
This protocol is suitable for the analysis of a volatile alcohol like (Z)-2-Penten-1-ol.

Sample Preparation: Prepare a dilute solution of (Z)-2-Penten-1-ol in a volatile organic

solvent (e.g., dichloromethane or hexane). The concentration should be in the range of

µg/mL to ng/mL.

GC-MS System Setup:

Injector: Set the injector temperature to a value that ensures rapid volatilization of the

sample without thermal degradation (e.g., 250 °C).

GC Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-

WAX) that can separate the analyte from any impurities.

Oven Program: Program the GC oven temperature to start at a low temperature (e.g., 40

°C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10

°C/min). This allows for the separation of compounds based on their boiling points and

interactions with the column's stationary phase.

MS Interface: The transfer line temperature should be set high enough to prevent

condensation of the analyte (e.g., 280 °C).

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

Data Acquisition: As the separated components elute from the GC column, they enter the

mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the
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resulting ions based on their mass-to-charge ratio (m/z), and the detector records their

abundance.

Data Analysis: The resulting total ion chromatogram (TIC) shows the separated compounds

as peaks. The mass spectrum for the peak corresponding to (Z)-2-Penten-1-ol can be

extracted and analyzed for its molecular ion and fragmentation pattern. This pattern can be

compared to a library of known spectra for confirmation.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

unknown organic compound, such as (Z)-2-Penten-1-ol.

Workflow for Spectroscopic Analysis of (Z)-2-Penten-1-ol

Sample: (Z)-2-Penten-1-ol

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H and ¹³C NMR Data
(Chemical Shifts, Multiplicity)

IR Data
(Absorption Frequencies)

MS Data
(m/z, Fragmentation)

Structure Elucidation & Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of (Z)-2-Penten-1-ol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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